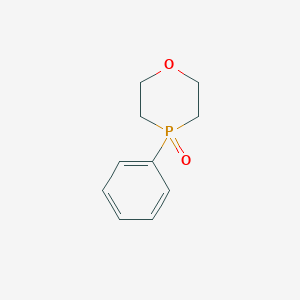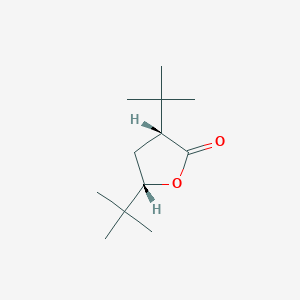![molecular formula C19H22N2O3 B14634734 (E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine CAS No. 52846-29-4](/img/structure/B14634734.png)
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine is an organic compound that belongs to the class of imines It features a hexyl group attached to a phenyl ring, which is further connected to a nitrophenyl group through a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine typically involves the condensation reaction between 4-hexyloxybenzaldehyde and 4-nitroaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, and the product is subsequently purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Reduction of Nitro Group: Formation of 4-amino derivative.
Reduction of Imine Linkage: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as liquid crystals or organic semiconductors.
Wirkmechanismus
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The imine linkage may also play a role in binding to specific targets, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-[4-(Methoxy)phenyl]-N-(4-nitrophenyl)methanimine: Similar structure but with a methoxy group instead of a hexyloxy group.
(E)-1-[4-(Ethoxy)phenyl]-N-(4-nitrophenyl)methanimine: Similar structure but with an ethoxy group instead of a hexyloxy group.
(E)-1-[4-(Butoxy)phenyl]-N-(4-nitrophenyl)methanimine: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine is unique due to the presence of the hexyloxy group, which can influence its solubility, reactivity, and overall properties
Eigenschaften
CAS-Nummer |
52846-29-4 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-(4-hexoxyphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-4-5-14-24-19-12-6-16(7-13-19)15-20-17-8-10-18(11-9-17)21(22)23/h6-13,15H,2-5,14H2,1H3 |
InChI-Schlüssel |
JGVAAJSFJDJVNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
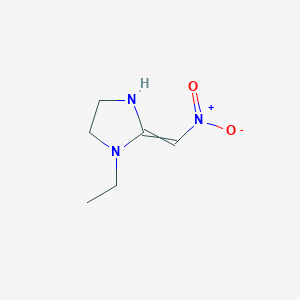
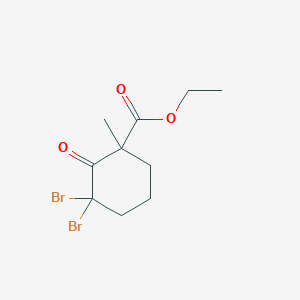
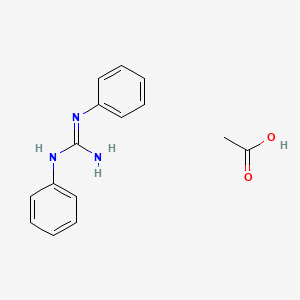
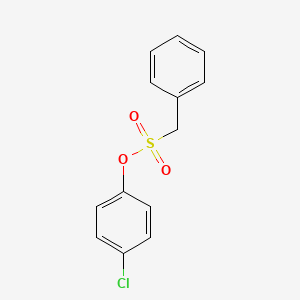
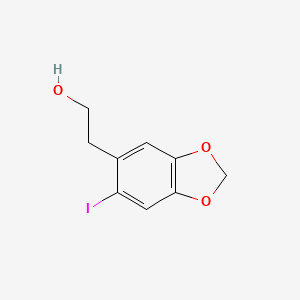
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
